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Compound of Interest

Compound Name: GDC0575 hydrochloride

Cat. No.: B607622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GDC-0575

hydrochloride (also known as ARRY-575 and RG7741), a potent and highly selective inhibitor

of Checkpoint Kinase 1 (CHK1). This document is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development by consolidating

key data on its biochemical and cellular activity, outlining relevant experimental methodologies,

and visualizing its mechanism of action.

Core Mechanism of Action
GDC-0575 is a small molecule inhibitor that specifically targets CHK1, a critical

serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA

damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25

phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs). This inhibition

results in cell cycle arrest at the S and G2/M phases, allowing time for DNA repair.[1]

By inhibiting CHK1, GDC-0575 abrogates this cell cycle arrest, causing tumor cells with DNA

damage to prematurely enter mitosis without proper DNA repair.[2] This process, known as

mitotic catastrophe, ultimately leads to apoptotic cell death.[3] This mechanism of action makes

GDC-0575 a potent chemosensitizing agent, enhancing the efficacy of DNA-damaging

chemotherapies.
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Biochemical Selectivity Profile
GDC-0575 demonstrates high potency and selectivity for CHK1. The primary measure of its

potency is the half-maximal inhibitory concentration (IC50), which has been determined in

enzymatic assays.

Target IC50 (nM) Source

CHK1 1.2 [2][4]

CHK1 2 [3]

To further characterize its selectivity, GDC-0575 was screened against a broad panel of

kinases. The following table summarizes the inhibitory activity of GDC-0575 at a concentration

of 100 nM against this panel, categorized by the degree of inhibition.

Table 1: Kinase Selectivity Panel of GDC-0575 (at 100 nM)[3]
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Inhibition Level Kinases

> 80% CHK1

50-80%
No kinases reported in this range in the

provided source

< 50%

AKT1, AKT2, AKT3, AMPK_r, ARK5, AURKA,

BrSK1, BrSK2, CAMK1, CAMK1d, CAMK2b,

CAMK2d, CAMK2g, CAMK4, CDK1/cyclinB,

CDK2/cyclinA, CDK2/cyclinE, CDK3/cyclinE,

CDK5/p25, CDK5/p35, CDK7/cyclinH/MAT1,

CDK9/cyclinT1, CHK2, CHK2(I157T),

CHK2(R145W), CK1_y, CK1delta,

CK1gamma1, CK1gamma2, CK1gamma3, CK2,

CK2alpha2, CLK2, CLK3, DAPK1, DAPK2,

DAPK3, DCAMKL2, DMPK, DRAK1, DYRK2,

eEF-2K, ERK1, ERK2, GRK5, GRK6, GRK7,

GSK3alpha, GSK3beta, Haspin, HIPK1, HIPK2,

HIPK3, IKKalpha, IKKbeta, JNK3, LKB1,

MAPKAP-K2, MAPKAP-K3, MAPKAP-K5,

MARK1, MARK2, MELK, MKNK2, MRCKalpha,

MRCKbeta, MSK1, MSK2, MSSK1, MYLK,

mTOR, mTOR/FKBP12, NEK2, NEK3, NEK6,

NEK7, NEK11, NLK, p38alpha,

p38alpha(T106M), p38beta, p38delta,

p38gamma, p70S6K, PASK, PDK1,

PhKgamma2, Pim-1, Pim-2, Pim-3, PKAC-

alpha, PKCalpha, PKCbetaI, PKCbetaII,

PKCdelta, PKCepsilon, PKCeta, PKCgamma,

PKCiota, PKCmu, PKCtheta, PKCzeta, PKD2,

Plk1, Plk2, Plk3, PRK2, PRKG1alpha,

PRKG1beta, PrKX, ROCK-I, ROCK-II, Rsk1,

Rsk2, Rsk3, Rsk4, SGK1, SGK2, SGK3, SIK,

SRPK1, SRPK2, STK33, TBK1, TSSK1, TSSK2,

VRK2
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Data is derived from a presentation by Array BioPharma on the preclinical characterization of

ARRY-575.

Cellular Activity and Signaling Pathways
GDC-0575 has demonstrated significant activity in various cancer cell lines, often in

combination with chemotherapeutic agents. Its primary effect is the abrogation of DNA

damage-induced S and G2-M checkpoints, leading to increased DNA double-strand breaks and

apoptosis.[2]

DNA Damage Response Pathway Inhibition
The following diagram illustrates the central role of CHK1 in the DNA damage response and

how GDC-0575 intervenes.
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Caption: GDC-0575 inhibits CHK1, preventing cell cycle arrest and forcing cells with damaged

DNA into mitosis, leading to apoptosis.

Modulation of Inflammatory Signaling
Recent studies have revealed that GDC-0575 can also modulate inflammatory pathways,

particularly in the context of colitis and colitis-associated cancer. GDC-0575 has been shown to

downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β,

while upregulating the anti-inflammatory cytokine IL-10. Furthermore, it can inhibit the

infiltration of macrophages by downregulating the chemokine CCL2.

The following diagram illustrates the workflow for investigating the immunomodulatory effects of

GDC-0575.
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Caption: Experimental workflow to assess the impact of GDC-0575 on inflammatory markers

and immune cell infiltration in a disease model.

Experimental Protocols
Detailed, proprietary protocols for the preclinical evaluation of GDC-0575 are not publicly

available. However, based on common practices in kinase inhibitor drug discovery, the

following sections outline the general methodologies likely employed.
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Kinase Inhibition Assay (General Protocol)
The selectivity of GDC-0575 was likely determined using a panel-based kinase assay. A

common method for this is a biochemical assay that measures the activity of a purified kinase

in the presence of the inhibitor.

Assay Principle: These assays typically measure the phosphorylation of a substrate by a

kinase. This can be quantified using various detection methods, such as radiolabeling (e.g.,

³³P-ATP), fluorescence (e.g., FRET), or luminescence (e.g., ADP-Glo).

General Procedure:

A panel of purified recombinant kinases is assembled.

Each kinase is incubated with its specific substrate and ATP in a buffer solution.

GDC-0575 hydrochloride is added at various concentrations (for IC50 determination) or at

a single high concentration (for selectivity screening).

The reactions are incubated at a controlled temperature for a specific period.

The extent of substrate phosphorylation is measured using a suitable detection method.

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

For IC50 determination, the data is fitted to a dose-response curve.

Cellular Proliferation Assay (General Protocol)
The effect of GDC-0575 on the proliferation of cancer cell lines is a key measure of its cellular

activity. The XTT assay is a colorimetric assay mentioned in the literature for this purpose.[2]

Assay Principle: The XTT assay measures the metabolic activity of viable cells.

Mitochondrial dehydrogenases in living cells reduce the XTT reagent to a formazan dye, the

amount of which is proportional to the number of viable cells.

General Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.medchemexpress.com/GDC-0575.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1x10⁴

cells/well) and allowed to adhere overnight.[2]

The cells are then treated with various concentrations of GDC-0575 hydrochloride, often in

combination with a chemotherapeutic agent.

The plates are incubated for a specified period (e.g., 24-72 hours).

The XTT reagent is added to each well, and the plates are incubated for a further 2-4

hours to allow for formazan formation.

The absorbance of the formazan product is measured using a microplate reader at a

specific wavelength (e.g., 450 nm).

Cell viability is calculated as a percentage of the untreated control.

In Vivo Xenograft Studies (General Protocol)
To evaluate the anti-tumor efficacy of GDC-0575 in a living organism, human tumor xenograft

models in immunocompromised mice are commonly used.

General Procedure:

Human cancer cells are implanted subcutaneously into the flank of immunocompromised

mice (e.g., nude BALB/c mice).[2]

Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[2]

Mice are randomized into treatment and control groups.

GDC-0575 is administered orally, often in combination with an intravenously delivered

chemotherapeutic agent.[2] A vehicle control is administered to the control group.

Tumor size is measured regularly (e.g., three times a week) using calipers.[2]

Animal body weight and general health are monitored.
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At the end of the study, mice are euthanized, and tumors may be excised for further

analysis (e.g., immunohistochemistry, western blotting).

Conclusion
GDC-0575 hydrochloride is a highly potent and selective inhibitor of CHK1. Its selectivity

profile, characterized by strong inhibition of CHK1 with minimal off-target effects on a broad

range of other kinases, underscores its potential as a targeted therapeutic agent. The primary

mechanism of action involves the abrogation of the DNA damage-induced cell cycle

checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used

in combination with DNA-damaging agents. Furthermore, emerging evidence suggests a role

for GDC-0575 in modulating inflammatory responses. The experimental methodologies outlined

in this guide provide a framework for the continued investigation and understanding of this

promising anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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